molecular formula C10H13N3 B1623912 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine CAS No. 323584-32-3

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine

Cat. No. B1623912
M. Wt: 175.23 g/mol
InChI Key: QCMZNESQQDSNIH-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, also known as EMB-5, is a heterocyclic chemical compound that has been used in laboratory experiments and scientific research for many years. It is a member of the benzimidazole family and is commonly used as a reagent in organic synthesis. The structure of EMB-5 consists of a benzimidazole ring with an ethyl and a methyl group attached to the nitrogen atom. This compound has a wide range of applications in science and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine derivatives have been synthesized and evaluated for various biological activities. For example, derivatives have shown potent antihypertensive effects, indicating their potential in the development of new cardiovascular drugs. The synthesis process often involves cyclocondensation reactions with appropriate reagents, and the compounds are characterized using techniques like NMR, Mass Spectroscopy, and FT-IR spectroscopy. These derivatives have been evaluated for their biological activities, including antihypertensive effects, using methods like the tail cuff method and direct method measurement, suggesting their therapeutic potential in treating hypertension (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties

Further research into benzoimidazole derivatives, including those related to 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, has explored their antimicrobial properties. These studies involve the synthesis of a range of benzoimidazole derivatives, followed by evaluation of their antimicrobial effectiveness. Additionally, the genotoxic properties of these compounds have been investigated, providing insights into their potential risks and benefits in medical applications (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).

Crystal Structure and Biological Activities

The crystal structure of certain benzoimidazole derivatives has been determined, contributing to a better understanding of their chemical and physical properties. Studies in this area have also covered the synthesis and biological evaluation of these compounds, including their antihistaminic and antimicrobial activities. Such research is crucial for the development of new drugs and therapeutic agents (Ozbey, Kuş, & Göker, 2001).

Antibacterial Activity of Fused Pyrazol Pyrimidin Derivatives

Research into 2-heterocycle-substituted benzimidazole derivatives with a pyrazolo[3,4-d]pyrimidine nucleus has shown promising antibacterial activity. These compounds have been synthesized and characterized, demonstrating significant inhibition activity against various bacteria, highlighting their potential as antibacterial agents (Zimam, 2014).

properties

IUPAC Name

2-ethyl-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZNESQQDSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424647
Record name 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine

CAS RN

323584-32-3
Record name 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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